N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-2-(pyridin-3-yl)acetamide
Description
N-{1-[(Oxan-2-yl)methyl]-1H-pyrazol-4-yl}-2-(pyridin-3-yl)acetamide is a heterocyclic compound featuring a pyrazole core substituted at the 1-position with a tetrahydropyran (oxane)-methyl group and at the 4-position with an acetamide-linked pyridin-3-yl moiety. This structure combines the aromaticity and hydrogen-bonding capabilities of pyridine and pyrazole with the conformational flexibility of the tetrahydropyran ring.
Properties
IUPAC Name |
N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]-2-pyridin-3-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c21-16(8-13-4-3-6-17-9-13)19-14-10-18-20(11-14)12-15-5-1-2-7-22-15/h3-4,6,9-11,15H,1-2,5,7-8,12H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQLQEEIXCMXMLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CN2C=C(C=N2)NC(=O)CC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-2-(pyridin-3-yl)acetamide typically involves multiple steps, including the formation of the pyrazole ring, the attachment of the tetrahydropyran moiety, and the final acetamide formation. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and acylating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-2-(pyridin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives
Scientific Research Applications
N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-2-(pyridin-3-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-2-(pyridin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation, depending on the specific application and target.
Comparison with Similar Compounds
N-[4-(1H-Pyrazol-4-yl)phenyl]-2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(3-chlorobenzyl)acetamide (36)
N-(3-Chloro-1-(pyridin-3-yl)-1H-pyrazol-4-yl)-2-(methylsulfonyl)acetamide (CE4)
- Structure : Chloropyrazole core with methylsulfonyl-acetamide and pyridin-3-yl groups.
- Applications : Exhibits insecticidal activity, likely due to the electron-withdrawing methylsulfonyl group enhancing electrophilic reactivity .
- Comparison : The methylsulfonyl group in CE4 may confer greater stability and bioactivity in agrochemical contexts compared to the tetrahydropyran-methyl group in the target compound .
Pyrazole-Benzotriazole Hybrids
2-(Benzotriazol-1-yl)-N-[(3-chlorophenyl)methyl]-N-[3-methoxy-4-(1H-pyrazol-4-yl)phenyl]acetamide (37)
- Structure : Combines pyrazole, benzotriazole, and a 3-methoxy-4-aryl system.
- Synthesis : Involves sequential bromination, methoxylation, and Pd-catalyzed cross-coupling .
- Key Feature: The methoxy group improves solubility and metabolic stability relative to non-substituted analogs like the target compound .
Benzimidazole-Pyrazole Derivatives
N-(5(6)-(1H-Tetrazol-5-yl)-1H-benzimidazol-2-yl)(1H-pyrazol-3(5)-yl)acetamide (31)
- Structure : Bicyclic benzimidazole core tethered to pyrazole via an acetamide linker.
- Synthesis : Utilizes 2-(3-pyrazolyl)acetic acid hydrochloride and EDCI/HOBt coupling agents .
- Comparison : The benzimidazole moiety may enhance DNA intercalation or kinase inhibition, diverging from the pyridine-focused activity of the target compound .
Structural and Functional Analysis Table
*Calculated based on molecular formulas.
Critical Insights
- Substituent Impact : Electron-withdrawing groups (e.g., methylsulfonyl in CE4) enhance agrochemical activity, while bulky groups like tetrahydropyran may improve pharmacokinetics .
- Synthetic Flexibility : Suzuki coupling and EDCI-mediated amidation are widely applicable for pyrazole-acetamide derivatives, enabling rapid diversification .
Biological Activity
N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-2-(pyridin-3-yl)acetamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Synthesis
The compound features a complex structure that includes a pyrazole ring, an oxane moiety, and a pyridine substituent. The synthesis typically involves multi-step organic reactions, including:
- Formation of the Pyrazole Ring : This can be achieved through the reaction of hydrazine with suitable carbonyl compounds.
- Attachment of the Oxane Moiety : Nucleophilic substitution reactions are employed to introduce the oxane group.
- Formation of the Final Product : Coupling reactions under controlled conditions finalize the synthesis.
This compound exhibits various biological activities, primarily through its interaction with molecular targets like enzymes and receptors. The compound has been shown to modulate immune responses by acting on Toll-like receptors (TLRs), which are crucial in immune system regulation.
Antimicrobial Activity
Research indicates that derivatives of pyrazole compounds, including this specific compound, display significant antimicrobial properties. A study highlighted that similar pyrazole derivatives demonstrated excellent antibacterial activity against phytopathogenic bacteria, suggesting that modifications to the pyrazole structure could enhance efficacy against microbial pathogens .
Case Studies
Case Study 1: Antibacterial Efficacy
A series of pyrazole derivatives were evaluated for their antibacterial activity against Xanthomonas species. The results indicated that compounds with structural similarities to this compound exhibited low minimum inhibitory concentrations (MICs), suggesting strong antibacterial potential .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 5.44 | Xac |
| Compound B | 12.85 | Psa |
| N-{1...} | <10 | Various |
Case Study 2: Immune Modulation
In another research effort, this compound was tested for its ability to modulate TLR activity. The findings indicated that this compound could significantly enhance the immune response in vitro, making it a candidate for further development in immunotherapy.
In Vitro Studies
In vitro assays have confirmed that this compound can inhibit the growth of several bacterial strains effectively. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis and death .
In Vivo Studies
Preliminary in vivo studies have shown promising results regarding the compound's safety profile and therapeutic efficacy in animal models. These studies are crucial for understanding the pharmacokinetics and potential side effects before progressing to human trials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
